molecular formula C19H16N4O2S2 B357335 [3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide CAS No. 1103502-88-0

[3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-yl](thiophen-2-ylsulfonyl)azanide

Cat. No.: B357335
CAS No.: 1103502-88-0
M. Wt: 396.5g/mol
InChI Key: SOYIYIHOVYBMDZ-UHFFFAOYSA-N
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Description

3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoxaline core linked to a thiophene sulfonyl group and a dimethylpyridinium moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene sulfonyl group and the dimethylpyridinium moiety. Common reagents used in these reactions include various halogenating agents, sulfonyl chlorides, and pyridine derivatives. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest. Researchers investigate its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound’s pharmacological properties are explored for therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development. Studies focus on its efficacy, toxicity, and mechanism of action in treating various diseases.

Industry

In the industrial sector, 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide is used in the development of advanced materials, such as polymers and coatings. Its unique properties contribute to the enhancement of material performance, including durability, conductivity, and resistance to environmental factors.

Mechanism of Action

The mechanism of action of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity, block receptor signaling, or induce cellular responses that contribute to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

    3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a phenyl group instead of a thiophene group.

    3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a methyl group instead of a thiophene group.

    3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide: Similar structure but with a benzyl group instead of a thiophene group.

Uniqueness

The uniqueness of 3-(3,5-Dimethylpyridinium-1-yl)quinoxalin-2-ylazanide lies in its combination of the quinoxaline core, thiophene sulfonyl group, and dimethylpyridinium moiety. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds, offering unique opportunities for research and development.

Properties

IUPAC Name

N-[3-(3,5-dimethylpyridin-1-ium-1-yl)quinoxalin-2-yl]thiophene-2-sulfonimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O2S2/c1-13-10-14(2)12-23(11-13)19-18(20-15-6-3-4-7-16(15)21-19)22-27(24,25)17-8-5-9-26-17/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYIYIHOVYBMDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C[N+](=C1)C2=NC3=CC=CC=C3N=C2N=S(=O)(C4=CC=CS4)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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